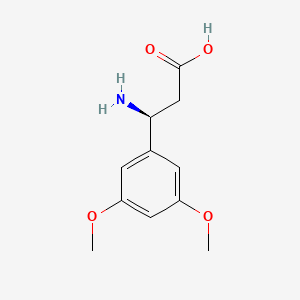

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

描述

®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3,5-dimethoxyphenyl substituent at the third carbon. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3,5-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium on carbon catalyst.

Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding amino acid.

Industrial Production Methods: In an industrial setting, the synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may involve optimized reaction conditions, such as higher pressure and temperature, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Formation of 3-nitro-3-(3,5-dimethoxyphenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(3,5-dimethoxyphenyl)propanol.

Substitution: Formation of 3-amino-3-(3,5-dialkoxyphenyl)propanoic acid.

Chemistry:

Synthesis of Complex Molecules: ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in amino acid metabolism.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents for the treatment of neurological disorders.

Industry:

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

作用机制

The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy groups on the phenyl ring can participate in hydrophobic interactions, enhancing the binding affinity to target proteins.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in amino acid metabolism, such as aminotransferases.

Receptors: It may interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.

相似化合物的比较

3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (without the ®-configuration): This compound lacks the specific spatial arrangement of atoms found in the ®-enantiomer.

3-Amino-3-(4-methoxyphenyl)propanoic acid: This compound has a single methoxy group at the para position of the phenyl ring.

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: This compound has methoxy groups at the meta and para positions of the phenyl ring.

Uniqueness: ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring also contributes to its unique chemical reactivity and interaction with molecular targets.

生物活性

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (commonly referred to as DMAP) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both amino and methoxy groups, which contribute to its unique chemical reactivity and biological functions. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound includes:

- An amino group ()

- Two methoxy groups ()

- A phenyl ring with two methoxy substituents

This structure allows the compound to engage in various interactions with biological macromolecules, influencing its activity.

The biological activity of DMAP is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with active sites on proteins, while the methoxy groups enhance hydrophobic interactions. This dual capability suggests that DMAP may modulate enzyme activity and influence cellular signaling pathways.

1. Cell Signaling Modulation

Research indicates that DMAP can modulate cell signaling pathways, particularly in plant systems, where it regulates glycolipid metabolism. This regulation is vital for maintaining energy balance and normal physiological functions within cells.

2. Neurotransmitter Modulation

DMAP is being studied for its potential role as a neurotransmitter modulator. This aspect is particularly relevant in understanding neurological disorders, as it may influence synaptic transmission and neuronal communication .

Applications in Research and Industry

| Field | Application |

|---|---|

| Biochemistry | Investigated for amino acid metabolism and cellular functions |

| Pharmaceuticals | Used as a building block for drug synthesis targeting the central nervous system |

| Neuroscience | Studied for its role in neurotransmitter modulation |

| Natural Product Synthesis | Employed in synthesizing natural products with potential therapeutic benefits |

Case Studies

- Peptide Synthesis : DMAP serves as a building block for peptide synthesis due to its structural attributes that mimic peptide structures essential for protein folding and stability.

- Enzyme Interaction Studies : Preliminary findings suggest that DMAP can bind with specific enzymes, influencing their activity and stability. Such studies are crucial for understanding biochemical pathways and developing inhibitors or modulators.

科学研究应用

Neuroscience Research

This compound is extensively studied for its potential role as a neurotransmitter modulator . Research indicates that it may influence synaptic functions and neuronal signaling pathways, which can provide insights into neurological disorders such as depression and anxiety disorders. Its structural similarity to neurotransmitters suggests it could be a valuable tool in understanding receptor interactions and neurotransmission dynamics .

Pharmaceutical Development

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid serves as a building block in the synthesis of novel drugs targeting the central nervous system. Its unique properties allow for the development of therapeutic agents that may offer improved efficacy and safety profiles compared to existing medications .

Case Study: Synthesis of CNS-Active Compounds

In a recent study, researchers utilized this compound to synthesize derivatives with enhanced binding affinity to specific neurotransmitter receptors. These derivatives demonstrated promising results in preclinical models for treating neurological conditions .

Biochemical Studies

The compound is instrumental in investigating amino acid metabolism and its effects on cellular functions. It aids in understanding metabolic disorders by providing insights into how amino acids influence cellular processes such as energy metabolism and protein synthesis .

Table 1: Comparison of Metabolic Effects

| Compound | Effect on Metabolism | Potential Applications |

|---|---|---|

| This compound | Modulates amino acid metabolism | Metabolic disorder treatments |

| Other Amino Acids | Varies widely | General nutritional applications |

Drug Formulation

The compound's chemical properties make it suitable for formulating medications with enhanced bioavailability. By improving the solubility and stability of drugs, it can significantly enhance their therapeutic effectiveness .

Example: Enhanced Bioavailability

In formulations where this compound is included, studies have shown improved absorption rates in animal models compared to traditional formulations lacking this compound .

Natural Product Synthesis

This compound is utilized in the synthesis of natural products , which can lead to the discovery of new compounds with beneficial properties. Its role as an intermediate in synthetic pathways allows researchers to explore novel bioactive compounds derived from natural sources .

Case Study: Discovery of New Natural Products

A recent project focused on using this compound to synthesize derivatives that mimic natural products known for their anti-inflammatory properties. The resulting compounds exhibited significant biological activity in vitro .

属性

CAS 编号 |

744193-65-5 |

|---|---|

分子式 |

C11H15NO4 |

分子量 |

225.24 g/mol |

IUPAC 名称 |

(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI 键 |

HUPNLRFWWQFWCS-JTQLQIEISA-N |

SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |

手性 SMILES |

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC |

规范 SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。